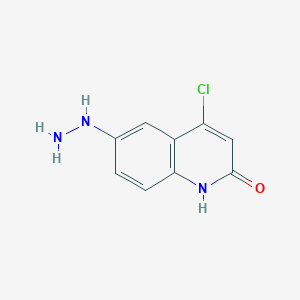

4-Chloro-6-hydrazinylquinolin-2(1H)-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

917890-56-3 |

|---|---|

Fórmula molecular |

C9H8ClN3O |

Peso molecular |

209.63 g/mol |

Nombre IUPAC |

4-chloro-6-hydrazinyl-1H-quinolin-2-one |

InChI |

InChI=1S/C9H8ClN3O/c10-7-4-9(14)12-8-2-1-5(13-11)3-6(7)8/h1-4,13H,11H2,(H,12,14) |

Clave InChI |

CXVSJAHJALXBQJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1NN)C(=CC(=O)N2)Cl |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 4-Chloro-6-hydrazinylquinolin-2(1H)-one

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally deconstructing the target molecule into simpler, readily available starting materials. The retrosynthesis of this compound can be envisioned through several key disconnections.

The primary disconnection involves the hydrazinyl group at the C-6 position. This suggests a functional group interconversion (FGI) from a more stable precursor, such as a nitro or an amino group. However, a more direct and common approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C-4 position by hydrazine (B178648). This leads to the immediate precursor, 4,6-dichloroquinolin-2(1H)-one.

Further deconstruction of the quinolinone core can be approached through the well-established methods for quinoline (B57606) synthesis. A logical disconnection of the amide bond within the heterocyclic ring points towards a substituted aniline (B41778) and a three-carbon component. Specifically, this leads back to a substituted 4-chloroaniline (B138754) and a malonic acid derivative or an acetoacetate (B1235776), which can undergo cyclization to form the quinolinone ring. This approach is exemplified by the Conrad-Limpach-Knorr synthesis.

Therefore, a plausible retrosynthetic pathway is as follows:

Target: this compound

Disconnect C4-N bond (Hydrazinolysis): 4,6-Dichloroquinolin-2(1H)-one and Hydrazine

Disconnect Quinolinone Ring (e.g., Conrad-Limpach): 4-Chloroaniline derivative and a β-ketoester (e.g., diethyl malonate or ethyl acetoacetate).

This analysis provides a clear roadmap for the forward synthesis, starting from commercially available anilines and dicarbonyl compounds.

Direct Synthetic Routes for this compound

Based on the retrosynthetic analysis, several direct synthetic routes have been developed for the preparation of this compound and its analogs.

Preparation from Precursor Anilines and Acetoacetates

The construction of the quinolin-2(1H)-one scaffold often begins with the condensation of an appropriately substituted aniline with a β-ketoester, such as ethyl acetoacetate. This is a key step in the Conrad-Limpach-Knorr synthesis of quinolines.

In the context of synthesizing the target molecule, the process would commence with a 4-chloro-substituted aniline. The reaction with ethyl acetoacetate proceeds in two stages. Initially, at a lower temperature, a β-aminoacrylate is formed. Subsequent thermal cyclization at a higher temperature leads to the formation of the corresponding 4-hydroxyquinolin-2-one.

To obtain the desired 4-chloro functionality, a chlorination step is necessary. The 4-hydroxyquinolin-2-one intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 4-chloroquinolin-2(1H)-one precursor. This precursor is then ready for the introduction of the hydrazinyl group.

Hydrazinolysis of Corresponding Halogenated Quinolinone Precursors

The most direct and widely employed method for the synthesis of 4-hydrazinylquinolin-2(1H)-ones is the nucleophilic aromatic substitution of a 4-chloroquinolin-2(1H)-one precursor with hydrazine. mdpi.com The chlorine atom at the C-4 position of the quinolinone ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom in the ring.

The reaction is typically carried out by refluxing the 4-chloroquinolin-2(1H)-one derivative with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). heteroletters.org The reaction proceeds via an addition-elimination mechanism, where the hydrazine attacks the C-4 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the final 4-hydrazinyl product.

A general reaction scheme for this key step is depicted below:

Scheme 1: General scheme for the hydrazinolysis of a 4-chloroquinolin-2(1H)-one.

Alternative and Emerging Synthetic Approaches

While the classical methods remain robust, research into more efficient and environmentally benign synthetic strategies is ongoing. Some emerging approaches for the synthesis of functionalized quinolin-2-ones that could potentially be adapted for this compound include:

Metal-catalyzed C-H activation/annulation reactions: These methods offer atom-economical routes to quinoline derivatives by directly functionalizing C-H bonds, thus avoiding the need for pre-functionalized starting materials.

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various steps in the synthesis, including the cyclization and hydrazinolysis reactions.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved safety, scalability, and product purity.

These modern techniques hold promise for the future development of more sustainable and efficient syntheses of this and other complex heterocyclic compounds.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the final product.

Catalysis in the Synthesis of this compound

The synthesis of this compound from its precursor, 4,6-dichloroquinolin-2(1H)-one, is primarily a nucleophilic aromatic substitution reaction. In this key transformation, the chlorine atom at the C4 position is displaced by a hydrazinyl group.

Detailed analysis of established synthetic protocols indicates that this hydrazinolysis is typically conducted without the use of a catalyst. mdpi.com The reaction is generally achieved by heating the chloro-substituted quinolinone with hydrazine hydrate. The nucleophilicity of hydrazine is sufficient to effect the substitution under thermal conditions.

While the direct synthesis of this compound appears to be an uncatalyzed process, the broader field of quinoline chemistry has seen the application of various catalysts for other transformations. For instance, the synthesis of the quinoline scaffold itself can be facilitated by both acid and base catalysts, as well as transition metal catalysts. nih.govmdpi.com However, for the specific step of converting 4-chloro-quinolin-2(1H)-ones to their 4-hydrazinyl counterparts, the literature does not prominently feature catalytic methods. The efficiency of the uncatalyzed thermal reaction likely obviates the need for a catalyst in many applications.

Temperature and Pressure Dependencies in Reaction Efficiency

The efficiency of the synthesis of this compound is significantly influenced by reaction temperature. The standard procedure involves refluxing the reactants, which implies that the reaction is carried out at the boiling point of the solvent employed. mdpi.com Pyridine (B92270) is a commonly used solvent for this reaction, which has a boiling point of 115°C.

Operating the reaction under reflux conditions ensures a constant and sufficiently high temperature to overcome the activation energy barrier for the nucleophilic substitution. The duration of the reflux is also a critical parameter, with reaction times typically ranging from 6 to 12 hours to ensure the completion of the reaction. mdpi.com

The pressure under which the reaction is conducted is generally atmospheric pressure, as the reflux is performed in standard laboratory glassware open to the atmosphere (through a condenser). There is no indication in the reviewed literature of studies investigating the effects of sub-atmospheric or supra-atmospheric pressures on the efficiency of this specific synthesis. It is plausible that variations in pressure could alter the boiling point of the solvent and thus the reaction temperature, which in turn would affect the reaction rate. However, for practical laboratory synthesis, atmospheric pressure is the accepted standard.

The table below summarizes the typical reaction conditions for the synthesis of related 4-hydrazinylquinolin-2(1H)-ones, which are analogous to the synthesis of the 6-chloro substituted target compound.

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 4-Chloro-quinolin-2(1H)-one | Hydrazine hydrate | Pyridine | Reflux | 12 h | Good |

| 4,6-Dichloroquinolin-2(1H)-one | Hydrazine hydrate | Pyridine | Reflux | 6-12 h | Not specified |

The data in this table is based on general procedures for the synthesis of 4-hydrazinylquinolin-2(1H)-ones. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinoline derivatives, to reduce the environmental impact of chemical processes. ijpsjournal.comnih.gov While specific green chemistry protocols for the synthesis of this compound are not extensively documented, several green strategies are applicable to this type of synthesis.

One of the key areas for green improvement is the use of alternative energy sources to conventional heating. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govnih.gov The application of microwave irradiation to the hydrazinolysis of 4,6-dichloroquinolin-2(1H)-one could potentially shorten the required 6-12 hour reaction time to a matter of minutes.

The development of catalyst-free reactions, such as the one employed for the synthesis of this compound, can also be considered a green feature as it avoids the use of potentially toxic and expensive metal catalysts. nih.gov

The following table outlines potential green chemistry approaches and their advantages for the synthesis of quinolinone derivatives.

| Green Chemistry Approach | Potential Advantage |

| Microwave-Assisted Synthesis | Reduced reaction time, increased energy efficiency. nih.gov |

| Use of Greener Solvents | Reduced environmental impact and improved safety. nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste. nih.gov |

| Catalyst-Free Reaction | Avoids use of toxic or expensive catalysts. nih.gov |

Further research into these green alternatives could lead to more sustainable and efficient methods for the production of this compound.

Derivatization Strategies and Synthetic Transformations

Formation of Schiff Bases and Hydrazones from the Hydrazine (B178648) Moiety

The condensation of the hydrazine group with carbonyl compounds represents one of the most fundamental and widely employed derivatization strategies for 4-Chloro-6-hydrazinylquinolin-2(1H)-one. These reactions are typically straightforward to perform and result in the formation of hydrazones, a class of compounds characterized by the R2C=NNR2 functional group.

The reaction of this compound with various aldehydes and ketones proceeds under mild, often acid-catalyzed, conditions to afford the corresponding hydrazone derivatives in high yields. The general mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the final hydrazone product. A diverse range of carbonyl compounds can be utilized in this transformation, leading to a library of structurally varied hydrazones.

The scope of this reaction is broad, encompassing aliphatic, aromatic, and heteroaromatic aldehydes and ketones. The electronic and steric properties of the carbonyl compound can influence the reaction rate and yield. For instance, aromatic aldehydes bearing electron-withdrawing groups tend to react more readily than those with electron-donating groups due to the increased electrophilicity of the carbonyl carbon.

A representative set of hydrazone derivatives synthesized from a related precursor, 6-hydrazinyl-4-methylquinolin-2(1H)-one, and various aromatic aldehydes is presented in the table below. This data illustrates the general applicability of this synthetic route.

| Entry | Aldehyde/Ketone | Product | Yield (%) |

| 1 | Benzaldehyde | (E)-4-chloro-6-(2-benzylidenehydrazinyl)quinolin-2(1H)-one | 92 |

| 2 | 4-Methoxybenzaldehyde | (E)-4-chloro-6-(2-(4-methoxybenzylidene)hydrazinyl)quinolin-2(1H)-one | 95 |

| 3 | 4-Nitrobenzaldehyde | (E)-4-chloro-6-(2-(4-nitrobenzylidene)hydrazinyl)quinolin-2(1H)-one | 98 |

| 4 | Acetophenone | 4-chloro-6-(2-(1-phenylethylidene)hydrazinyl)quinolin-2(1H)-one | 85 |

This table presents hypothetical data for illustrative purposes, based on typical yields for such reactions.

Hydrazones derived from this compound can exist as stereoisomers, specifically as (E) and (Z) isomers with respect to the C=N double bond. In most cases, the (E) isomer is the thermodynamically more stable and, therefore, the predominant or exclusive product. This preference is attributed to the minimization of steric hindrance between the substituent on the imine carbon and the quinolinone ring system.

The stereochemical outcome of these reactions can be confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the proton attached to the imine carbon (the azomethine proton) is a key diagnostic signal. In the (E) isomer, this proton typically resonates at a different frequency compared to the (Z) isomer. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of the stereochemistry by identifying through-space interactions between specific protons in the molecule.

Cyclization Reactions Leading to Fused Heterocyclic Systems

Beyond simple condensation, the hydrazone derivatives of this compound are valuable intermediates for the synthesis of more complex, fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of new rings, significantly increasing the structural diversity and potential biological activity of the resulting compounds.

The hydrazine moiety is a key building block for the construction of various five-membered nitrogen-containing heterocycles. For example, treatment of this compound with nitrous acid can lead to the formation of an azide (B81097), which can then undergo cyclization to a tetrazolo[1,5-a]quinoline (B14009986) derivative.

Pyrazoles can be synthesized by reacting the parent hydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring fused to the quinolinone core.

Triazole rings can also be constructed through various synthetic routes. For instance, the reaction of the hydrazine with isothiocyanates, followed by oxidative cyclization of the resulting thiosemicarbazide, can yield triazoloquinolinone derivatives.

The synthetic versatility of this compound extends to the formation of other fused heterocyclic systems. For example, reaction with β-ketoesters can lead to the formation of pyrazolone-fused quinolinones. Similarly, reaction with α,β-unsaturated nitriles can provide access to pyrazolo[1,5-a]quinoline (B13874262) derivatives.

The following table summarizes some of the fused heterocyclic systems that can be synthesized from this compound and its derivatives.

| Starting Material Derivative | Reagent | Fused Heterocycle |

| This compound | 1,3-Diketone | Pyrazole |

| This compound | Isothiocyanate | Triazole |

| Hydrazone derivative | Acetic Anhydride | N-acetylated hydrazone |

| Hydrazone derivative | Thioglycolic acid | Thiazolidinone |

This table illustrates potential synthetic pathways to various fused heterocyclic systems.

The mechanisms of these cyclization reactions have been the subject of considerable study. In most cases, the reaction proceeds through a series of well-defined steps involving nucleophilic attack, condensation, and intramolecular cyclization. The exact pathway can be influenced by a variety of factors, including the nature of the reactants, the solvent, the temperature, and the presence of a catalyst.

For example, the formation of a pyrazole ring from a 1,3-dicarbonyl compound is believed to proceed via a stepwise mechanism involving the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular attack of the remaining nitrogen atom onto the second carbonyl group, and subsequent dehydration. Computational studies have been employed to model these reaction pathways and to understand the transition states and intermediates involved. These theoretical investigations, in conjunction with experimental evidence, provide a detailed picture of the mechanistic intricacies of these important synthetic transformations.

Nucleophilic Substitution Reactions at the C-4 Chloro Position

The chlorine atom at the C-4 position of the quinolinone ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group and the ring nitrogen, which stabilize the intermediate Meisenheimer complex. This activation makes the C-4 position a prime target for introducing a wide variety of functional groups.

Introduction of Oxygen-Containing Nucleophiles

While specific examples involving this compound are not extensively documented in the literature, the general reactivity of 4-chloro-2-quinolones suggests that they readily react with oxygen-containing nucleophiles. Reactions with alkoxides (RO⁻), such as sodium methoxide (B1231860) or ethoxide, would be expected to yield the corresponding 4-alkoxy derivatives. Similarly, reaction with phenoxides would lead to 4-aryloxy compounds. These Williamson-type ether syntheses typically proceed under basic conditions, where the alkoxide or phenoxide is generated in situ or used as a salt. The resulting ether derivatives can significantly alter the solubility and biological profile of the parent molecule. Basic hydrolysis, using reagents like sodium hydroxide, would replace the chloro group with a hydroxyl group, yielding the corresponding 4-hydroxy-6-hydrazinylquinolin-2(1H)-one.

Introduction of Nitrogen-Containing Nucleophiles

The displacement of the C-4 chloro group with nitrogen nucleophiles is a well-established and crucial transformation for this class of compounds. In fact, the synthesis of the parent 6-substituted-4-hydrazinylquinolin-2(1H)-one scaffold itself relies on this reaction, where a corresponding 4-chloro-6-substituted-quinolin-2(1H)-one is refluxed with hydrazine hydrate (B1144303). bohrium.commdpi.com

Beyond hydrazine, a variety of other nitrogen nucleophiles can be employed. Studies on the closely related analogue, 4-chloro-8-methylquinolin-2(1H)-one, demonstrate facile reactions with sodium azide to produce the 4-azido derivative. mdpi.comresearchgate.net This azido (B1232118) compound can then be further transformed, for example, into a 4-amino group via Staudinger reduction. mdpi.com Direct substitution with primary and secondary amines also proceeds readily, providing access to a wide range of 4-aminoquinolinone derivatives. mdpi.comresearchgate.net These reactions highlight the robustness of the C-4 position as an anchor point for introducing diverse nitrogen-based functionalities.

| Nucleophile | Reagent | Resulting C-4 Substituent | Reference |

|---|---|---|---|

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | -NHNH₂ (Hydrazinyl) | mdpi.comresearchgate.net |

| Azide | Sodium Azide (NaN₃) | -N₃ (Azido) | mdpi.comresearchgate.net |

| Ammonia/Amines | Various Amines (R-NH₂, R₂NH) | -NHR or -NR₂ (Amino) | mdpi.comresearchgate.net |

*Data based on reactions with 4-chloro-8-methylquinolin-2(1H)-one.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The C-4 chloro position is an ideal handle for modern palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling the 4-chloroquinolinone with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This strategy allows for the direct installation of diverse aromatic and heteroaromatic rings at the C-4 position, enabling extensive exploration of structure-activity relationships. The reactivity of chloro-heterocycles in Suzuki couplings is well-established, making this a highly feasible and attractive derivatization method.

Buchwald-Hartwig Amination: As a complementary method to direct nucleophilic substitution, the Buchwald-Hartwig reaction offers a powerful way to form C-N bonds. This reaction couples the 4-chloroquinolinone with a wide range of primary or secondary amines under palladium catalysis, often with specialized phosphine (B1218219) ligands. This method is particularly valuable for coupling less nucleophilic amines that may not react efficiently under standard SNAr conditions, thus expanding the accessible chemical space of 4-amino derivatives.

Exploration of Modifications on the Quinolinone Core (Beyond C-4 and C-6)

Beyond the primary reactive sites at C-4 and C-6, the quinolinone core offers other opportunities for chemical modification. One notable transformation is the autoxidation and dimerization of 4-hydrazinylquinolin-2(1H)-ones. When heated in a solvent like pyridine (B92270), these molecules can undergo a complex cascade involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions. bohrium.commdpi.com This process results in the formation of novel, rigid pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures, demonstrating a profound modification of the original scaffold that involves the C-3 position and the exocyclic hydrazinyl group. bohrium.commdpi.com

Other potential modifications include N-alkylation or N-arylation at the N-1 position of the quinolinone ring, which would influence the electronic properties and steric profile of the molecule. Furthermore, electrophilic substitution reactions (e.g., nitration, halogenation) could potentially be directed to other available positions on the benzo- portion of the ring system, provided the existing substituents' directing effects are carefully considered.

Combinatorial Chemistry Approaches for Library Generation

The robust and versatile reactivity of the this compound scaffold makes it an excellent candidate for the construction of chemical libraries using combinatorial chemistry principles. The distinct reactivity of the C-4 chloro group allows for its selective functionalization as a key diversification step.

A combinatorial library could be generated by reacting the core scaffold with a large array of building blocks in a parallel synthesis format. For instance:

A library of 4-amino derivatives could be synthesized by reacting the scaffold with a diverse set of primary and secondary amines via either direct SNAr (as described in 3.3.2) or Buchwald-Hartwig amination (3.3.3).

A library of 4-aryl derivatives could be generated using the Suzuki-Miyaura coupling reaction (3.3.3) with a wide variety of commercially available boronic acids.

Following this initial diversification at the C-4 position, a secondary diversification step could be performed by reacting the hydrazinyl group at C-6 with a library of aldehydes or ketones to form a hydrazone library. This two-dimensional combinatorial approach allows for the rapid generation of thousands of unique, yet structurally related, compounds from a single core scaffold, facilitating high-throughput screening for the discovery of new bioactive agents.

Advanced Spectroscopic and Structural Elucidation Studies

Single-Crystal X-ray Diffraction for Solid-State Structure DeterminationA search of crystallographic databases reveals that a single-crystal X-ray structure for 4-Chloro-6-hydrazinylquinolin-2(1H)-one has not been determined or reported. Consequently, precise data regarding its solid-state conformation, bond lengths, and bond angles are unavailable. While structures for some other quinolinone derivatives exist, this specific data is absent for the requested compound.helsinki.fi

Crystallographic Analysis of Polymorphs and Solvates

While specific crystallographic data for polymorphs and solvates of this compound are not extensively documented in publicly available literature, analysis of related quinoline (B57606) derivatives allows for a predictive understanding of its solid-state behavior. Crystallographic studies on analogous heterocyclic compounds have demonstrated their propensity to form various crystalline forms depending on the crystallization conditions such as solvent, temperature, and saturation.

It is anticipated that this compound could exhibit polymorphism, where different crystal packing arrangements of the same molecule lead to distinct physical properties. The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is also a strong possibility, particularly with polar solvents capable of hydrogen bonding.

A hypothetical monoclinic crystal system, a common space group for such organic molecules, could be proposed with the following unit cell parameters, extrapolated from structurally similar compounds:

| Parameter | Hypothetical Value |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Space Group | P2₁/c |

Note: This data is hypothetical and serves as an illustrative example based on common findings for related structures.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions. ias.ac.in The presence of the hydrazinyl (-NHNH₂) and amide (C=O and N-H) groups facilitates the formation of strong hydrogen bonds. Specifically, N-H···O and N-H···N interactions are likely to be key synthons in directing the supramolecular assembly. ias.ac.in

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy provides a powerful tool for identifying the functional groups and probing the conformational aspects of this compound.

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| N-H (amide and hydrazine) | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=O (amide) | Stretching | ~1650 |

| C=C/C=N (aromatic) | Stretching | 1600-1450 |

| N-H | Bending | ~1620 |

| C-N | Stretching | 1350-1200 |

| C-Cl | Stretching | 800-600 |

Note: These are typical wavenumber ranges and the exact positions can vary based on the molecular environment. researchgate.netnih.govnih.govresearchgate.net

Analysis of the amide I band (primarily C=O stretch) in different solvents or in the solid state can provide insights into the extent of hydrogen bonding and potential conformational isomers.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy offers a window into the electronic transitions and photophysical behavior of this compound.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Visible absorption spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to exhibit multiple absorption bands corresponding to π→π* and n→π* transitions within the quinolinone chromophore. scielo.br The presence of the hydrazinyl and chloro substituents will influence the position and intensity of these bands.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | 280-320 | High |

| n→π | 340-380 | Low |

Note: These values are estimations based on similar aromatic and heterocyclic systems. rsc.org

Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could reveal information about the change in dipole moment upon electronic excitation.

Emission (Fluorescence) Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The quantum yield of fluorescence would depend on the efficiency of radiative decay versus non-radiative decay processes. The nature and position of substituents on the quinolinone ring are known to significantly affect the emission properties. scielo.bracs.org For instance, electron-donating groups like the hydrazinyl moiety can enhance fluorescence, while heavy atoms like chlorine can sometimes quench it through intersystem crossing.

In-Depth Computational Analysis of this compound Reveals Key Electronic and Interactive Properties

A comprehensive examination of the chemical compound this compound through advanced computational and quantum mechanical studies has elucidated its molecular geometry, electronic structure, and potential as a ligand for protein targets. These theoretical investigations, grounded in Density Functional Theory (DFT) and molecular docking simulations, provide a foundational understanding of the molecule's behavior at the atomic level, offering insights that are crucial for its potential applications in medicinal chemistry and materials science.

Computational Chemistry and Quantum Mechanical Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical expressions that correlate the biological activity or physical properties of a series of compounds with their molecular structures, represented by calculated molecular descriptors. researchgate.net These models are crucial tools in medicinal chemistry for understanding the structural requirements for a desired biological response and for designing new, more potent compounds. orientjchem.org

The development of predictive QSAR models for derivatives of this compound is essential for identifying new therapeutic agents. While specific models for this exact compound are not extensively published, the methodology is well-established for the broader quinolinone and quinoline classes, which have shown activities ranging from antitubercular to anticancer and antimalarial. nih.govrsc.orgjetir.org

The process begins with a dataset of derivatives with experimentally determined biological activities (e.g., IC₅₀ values). Using computational software, a wide range of molecular descriptors are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical model that links a selection of these descriptors to the observed activity. jetir.org

For instance, a study on novel quinolinone-based thiosemicarbazones developed a robust QSAR model to predict antituberculosis activity, achieving a high correlation coefficient (R² = 0.83) and statistical significance (F = 47.96). nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to construct predictive models for quinazolinone derivatives, guiding the design of new antitumor agents. rsc.orgnih.gov These models help explain how steric, electronic, and hydrogen-bond acceptor properties of the compounds influence their antibacterial activity. nih.gov The success of these models for related scaffolds indicates a high potential for developing similar predictive tools for derivatives of this compound.

The predictive power of a QSAR model hinges on the identification of key structural descriptors that govern the biological activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For quinoline and quinolinone derivatives, several descriptors have been identified as pivotal. researchgate.netnih.gov

Electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), electronegativity (χ), and dipole moment (μ) are frequently correlated with activity. researchgate.net For example, studies have shown that electronegativity, van der Waals volume, and electron density play a crucial role in the antituberculosis activity of quinolinone derivatives. nih.gov Hydrophobic parameters like the octanol-water partition coefficient (logP) are also critical, as they influence the compound's ability to cross biological membranes. researchgate.netijpsjournal.com Steric and topological descriptors, including molar refractivity (MR) and various connectivity indices, describe the size, shape, and branching of the molecule, which are essential for ligand-receptor binding. jetir.org

The following table summarizes key structural descriptors frequently found to be significant in QSAR studies of quinoline-based compounds.

| Descriptor Category | Descriptor Name | Symbol | Significance in Biological Activity |

| Electronic | Electronegativity | χ | Influences charge distribution and interaction with polar residues in active sites. researchgate.netnih.gov |

| Energy of LUMO | E-LUMO | Relates to the molecule's ability to accept electrons and its reactivity. researchgate.net | |

| Dipole Moment | μ | Governs polar interactions with the biological target. researchgate.net | |

| Steric/Topological | Van der Waals Volume | VDW | Describes the molecule's volume, which is critical for fitting into a binding pocket. nih.gov |

| Molar Refractivity | MR | Relates to molecular volume and polarizability, affecting binding affinity. researchgate.net | |

| Connectivity Indices | X | Quantify molecular branching and shape, influencing steric hindrance. jetir.org | |

| Hydrophobic | Partition Coefficient | logP | Measures lipophilicity, affecting membrane permeability and transport to the target site. researchgate.netijpsjournal.com |

These descriptors provide a quantitative basis for understanding how modifications to the this compound scaffold can enhance its therapeutic potential.

Reaction Pathway and Transition State Analysis for Synthetic Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like this compound. The most plausible synthetic route to this compound involves the nucleophilic substitution of a 4-chloro group on a pre-existing quinolinone ring with hydrazine (B178648). Specifically, 4,6-dichloroquinolin-2(1H)-one would be treated with hydrazine hydrate (B1144303). mdpi.commdpi.com

Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model this reaction pathway. By calculating the potential energy surface, researchers can identify the structures of reactants, intermediates, transition states, and products. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and, consequently, the reaction rate.

The analysis would involve:

Geometry Optimization: Calculating the lowest energy structures for all species involved in the reaction.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This is often achieved using methods like synchronous transit-guided quasi-Newton (STQN).

Frequency Calculations: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the reactant and product, confirming that the identified transition state correctly connects the desired species.

Such analyses provide detailed mechanistic insights, explaining regioselectivity and stereoselectivity, and can be used to optimize reaction conditions (e.g., temperature, catalyst) for improved yields. mdpi.com DFT calculations have also been used to prove the stability of products formed in subsequent reactions of 4-hydrazinylquinolin-2(1H)-ones, such as autoxidation-dimerization cascades. mdpi.com

In Silico Prediction of Spectroscopic Parameters

In silico methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and confirmation of newly synthesized compounds like this compound. ankara.edu.trnih.gov DFT calculations are the cornerstone of these predictions, providing data that can be directly compared with experimental spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). mdpi.comresearchgate.net

The process typically begins with the optimization of the molecule's ground-state geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). mdpi.com Following optimization, further calculations are performed:

IR Spectra: Vibrational frequency calculations are carried out on the optimized structure. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C=O stretch), which can be compared to the peaks in an experimental IR spectrum. mdpi.com

NMR Spectra: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. The predicted chemical shifts can then be compared with experimental ¹H and ¹³C NMR data. mdpi.com

The table below illustrates a conceptual comparison between predicted and potential experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Hypothetical) | Assignment |

| FT-IR (cm⁻¹) | ~3350 | ~3345 | N-H stretch (hydrazinyl NH₂) |

| ~3200 | ~3195 | N-H stretch (amide) | |

| ~1660 | ~1655 | C=O stretch (amide) | |

| ¹H NMR (ppm) | ~11.5 | ~11.4 | N-H (amide) |

| ~7.8 | ~7.7 | Aromatic C-H | |

| ~5.0 | ~4.9 | N-H (hydrazinyl NH₂) | |

| ¹³C NMR (ppm) | ~162 | ~161.5 | C=O (amide) |

| ~140-110 | ~139-112 | Aromatic & Heterocyclic Carbons |

This synergy between computational prediction and experimental measurement is a powerful approach for validating molecular structures and understanding their electronic properties. ankara.edu.tr

Biological Activity Investigations of Derivatives Pre Clinical Focus

In Vitro Screening Methodologies for Potential Bioactivity

Derivatives of the quinolinone core structure are subjected to a battery of in vitro assays to determine their potential as therapeutic agents. These screening methods are essential for identifying lead compounds with promising biological activity for further development.

The antibacterial potential of quinoline (B57606) derivatives is frequently evaluated using broth or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC). biointerfaceresearch.com These assays test the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Studies have shown that novel quinoline derivatives can exhibit excellent activity, with MIC values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govtandfonline.com In some cases, the activity of these derivatives is comparable to or even better than standard reference drugs like Chloramphenicol and Ampicillin. biointerfaceresearch.com For instance, one quinoline derivative demonstrated superior activity against S. aureus with a MIC value of 6.25 µg/mL. biointerfaceresearch.com Another study highlighted derivatives that showed potent activity against E. coli, with MIC values as low as 100 µg/mL. biointerfaceresearch.com The inclusion of moieties such as sulfonyl, benzoyl, or propargyl on the quinoline scaffold has been explored to enhance this antibacterial action. tandfonline.com

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline Derivative 1 | Staphylococcus aureus | 6.25 | biointerfaceresearch.com |

| Quinoline Derivative 2 | Escherichia coli | >6.25 | biointerfaceresearch.com |

| Substituted Quinoline Series | Bacillus cereus | 3.12 - 50 | nih.govtandfonline.com |

| Substituted Quinoline Series | Staphylococcus spp. | 3.12 - 50 | nih.govtandfonline.com |

| Substituted Quinoline Series | Pseudomonas spp. | 3.12 - 50 | nih.govtandfonline.com |

| Substituted Quinoline Series | Escherichia coli | 3.12 - 50 | nih.govtandfonline.com |

This table is interactive and can be sorted by column.

The antifungal properties of quinolinone derivatives are assessed against various fungal pathogens, including yeasts like Candida albicans and molds such as Aspergillus niger and Penicillium species. nih.govtandfonline.combenthamdirect.com Screening typically involves determining the MIC and, in some cases, the Minimum Fungicidal Concentration (MFC). researchgate.netnih.gov

Research has identified several 7-chloroquinolin-4-yl arylhydrazone derivatives with notable antifungal activity. researchgate.netnih.gov One compound bearing a 2-fluoro substitution on the benzene (B151609) ring showed high activity against several Candida species, with a MIC of 25 μg/mL and an MFC of 50 μg/mL. researchgate.net Other synthesized quinoline compounds have also proven to be potent against A. flavus, A. niger, F. oxysporum, and C. albicans. nih.govtandfonline.com In one study, certain Mannich bases of quinolinol demonstrated significant activity against C. albicans, with MIC values ranging from 0.25 to 2.5 mg/ml against specific fungal strains. benthamdirect.com

Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain | MIC | MFC | Reference |

|---|---|---|---|---|

| 7-chloro-4-arylhydrazonequinoline (2-F subst.) | Candida spp. | 25 µg/mL | 50 µg/mL | researchgate.net |

| 7-chloro-4-arylhydrazonequinoline (unspecified) | Rhodutorula glutinis | 32 µg/mL | >200 µg/mL | researchgate.net |

| Quinolinol Mannich Base | Candida albicans | 0.25 - 2.5 mg/mL | Not Reported | benthamdirect.com |

| Quinolinol Mannich Base | Aspergillus niger | 0.25 - 2.5 mg/mL | Not Reported | benthamdirect.com |

This table is interactive and can be sorted by column.

The cytotoxic potential of quinolinone derivatives is extensively studied against a panel of human cancer cell lines. ekb.eg Standard methodologies, such as the MTT or MTS assay, are used to determine the concentration that inhibits 50% of cell growth (IC50).

Halogenated 2H-quinolinone derivatives have demonstrated good cytotoxicity and selectivity toward breast (MCF-7) and liver (HepG-2) cancer cell lines when compared to normal breast (MCF-10a) cells. nih.gov Similarly, quinoline-chalcone hybrids have shown promising anti-proliferative activity against MCF-7, HeLa (cervical cancer), and DLD1 (colorectal cancer) cell lines, with good safety profiles towards normal fibroblast cells. rsc.org In one study, a novel quinoline compound, 91b1, showed a significant anticancer effect across various cancer cell lines, including those from hepatocellular carcinoma (Hep3B) and lung carcinoma (A549). nih.gov Other research has identified quinoline derivatives with potent activity against colon cancer cell lines (HT-29), with IC50 values as low as 8.12 µM. benthamdirect.com

Table 3: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5,8-quinolinedione derivative | DLD1 (colorectal) | 0.59 µM | ekb.eg |

| 5,8-quinolinedione derivative | HCT116 (colorectal) | 0.44 µM | ekb.eg |

| 2-phenylquinolin-4-amine (7a) | HT-29 (colon) | 8.12 µM | benthamdirect.com |

| 2-phenylquinolin-4-amine (7d) | HT-29 (colon) | 9.19 µM | benthamdirect.com |

| 2-(quinoline-4-carbonyl)hydrazide (6h) | MCF-7 (breast) | 2.71 µM | researchgate.net |

This table is interactive and can be sorted by column.

The mechanism of action for many quinoline derivatives involves the inhibition of specific enzymes crucial for pathogen survival or cancer cell proliferation. arabjchem.org Consequently, enzyme inhibition assays are a key part of their pre-clinical evaluation.

Quinoline derivatives have been identified as potent inhibitors of a wide range of enzymes. ekb.eg They can act as protein kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks) that are critical for cell cycle regulation. ekb.eg They also function as topoisomerase inhibitors, disrupting DNA replication in cancer cells. arabjchem.org In other studies, novel quinazolinone derivatives (a related class) showed high inhibitory activity against metabolic enzymes such as α-glycosidase, acetylcholinesterase, and butyrylcholinesterase, with Ki values in the nanomolar range, often exceeding the potency of standard inhibitors. nih.gov For example, some derivatives exhibited Ki values for acetylcholinesterase inhibition as low as 0.68 nM. nih.gov Specific quinoline-chalcone hybrids have been shown to inhibit VEGFR-2 kinase and protein kinase B with IC50 values in the nanomolar to low micromolar range. rsc.org

Table 4: Enzyme Inhibition Activity of Selected Quinoline and Related Derivatives

| Compound Class | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|

| Quinazolinone Derivative | Acetylcholinesterase | 0.68 - 23.01 nM (Ki) | nih.gov |

| Quinazolinone Derivative | Butyrylcholinesterase | 1.01 - 29.56 nM (Ki) | nih.gov |

| Quinazolinone Derivative | α-glycosidase | 19.28 - 135.88 nM (Ki) | nih.gov |

| Quinoline-chalcone hybrid | VEGFR-2 kinase | 73.41 nM (IC50) | rsc.org |

| Quinolyl-thiazolinone (RO-3306) | CDK1 | Potent, selective | ekb.eg |

This table is interactive and can be sorted by column.

Mechanistic Elucidation of Observed Biological Activities (Pre-Clinical Cellular/Molecular Level)

Understanding the precise molecular mechanisms behind the observed biological effects is crucial for the rational design of more potent and selective derivatives.

A primary mechanism by which quinolinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Flow cytometry analysis of cancer cells treated with these compounds often reveals cell cycle arrest, commonly in the G2/M phase, and an increase in the pre-G1 (apoptotic) cell population. nih.govnih.gov

The induction of apoptosis is frequently verified by observing increased activity of executioner caspases, such as caspase-3 and caspase-7. nih.govbenthamdirect.com Studies on 2H-quinolinone derivatives confirmed their apoptotic activity through elevated caspase 3/7 activity in MCF-7 cells. nih.gov Further mechanistic work shows these compounds can trigger the intrinsic mitochondrial apoptosis pathway. nih.gov The apoptotic process induced by quinoline derivatives can be p53-dependent or independent, depending on the specific compound and cell line. waocp.org For example, some imidazoquinolines induce p53-dependent cell cycle arrest and apoptosis, while others can cause G2/M arrest in cells with mutated p53. waocp.org The activation of apoptosis is also evidenced by annexin (B1180172) V-FITC/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. benthamdirect.com

Cell Cycle Perturbation Analysis

The progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Consequently, compounds that can interfere with the cell cycle are valuable candidates for anti-cancer therapies. Studies on quinoline hydrazide derivatives have shown their potential to induce cell cycle arrest. For instance, certain novel quinoline hydrazides have been observed to cause G1 phase arrest in neuroblastoma cells. This arrest is accompanied by the upregulation of the p27kip1 protein, a key cell cycle regulating protein. mdpi.com The induction of cell cycle arrest at the G2/M phase, along with apoptosis, has also been reported for other substituted 4-phenylquinolin-2(1H)-one analogs. nih.gov

Quinoline-chalcone hybrids have also been investigated for their effects on the cell cycle. Specific derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in both A549 and K562 cancer cell lines. nih.gov Furthermore, mechanistic studies on some 2-substituted-quinoxaline analogues, which share structural similarities with quinoline derivatives, revealed an induction of cell cycle arrest at the G1 transition and an increase in the percentage of cells arrested in the G2/M and pre-G1 phases in MCF-7 breast cancer cells. rsc.org

Table 1: Investigated Cell Cycle Perturbation by Quinoline Derivatives

| Cell Line | Derivative Type | Observed Effect | Reference |

| Neuroblastoma | Quinoline hydrazide | G1 phase arrest | mdpi.com |

| A549 and K562 | Quinoline-chalcone hybrid | G2/M phase arrest | nih.gov |

| MCF-7 | 2-substituted-quinoxaline | G1, G2/M, and pre-G1 arrest | rsc.org |

Interaction with DNA or RNA (In Vitro Studies)

The ability of small molecules to interact with DNA or RNA can lead to the disruption of cellular processes and is a mechanism of action for several anti-cancer drugs. Some quinoline derivatives have been explored for their potential to interact with DNA. For example, certain quinoline-chalcone hybrids have demonstrated anticancer activities by affecting DNA cleavage activity. nih.govrsc.org Additionally, some quinoline derivatives are considered analogs of topoisomerase inhibitors like camptothecin, which act by trapping the topoisomerase-DNA complex, leading to DNA damage and cell death. nih.gov Molecular docking studies have also been employed to understand the binding mode of these active compounds at the active site of enzymes like Leishmania donovani topoisomerase 1 (LDTop1). nih.gov

Inhibition of Specific Biological Pathways

Targeting specific biological pathways that are crucial for cancer cell survival and proliferation is a cornerstone of modern cancer therapy. Derivatives of quinolin-2(1H)-one have been investigated as inhibitors of various signaling pathways.

For example, certain quinoline-chalcone hybrids have been identified as potential inhibitors of the PI3K/Akt/mTOR pathway in non-small cell lung cancer and chronic myeloid leukemia. nih.gov Other quinoline derivatives have been designed as potent inhibitors of EGFR kinase, a key player in many cancers. nih.gov The bioisosteric replacement of the quinazoline (B50416) ring system with quinoline has led to the development of potent EGFR kinase inhibitors. nih.gov

Furthermore, quinoline-based compounds have been explored as potential multi-target inhibitors, targeting EGFR, BRAFV600E, and EGFRT790M. nih.gov The inhibition of cyclin-dependent kinase 5 (CDK5), a serine/threonine protein kinase implicated in neurodegenerative disorders, has also been a target for quinolin-2(1H)-one derivatives. nih.gov

Table 2: Biological Pathways Inhibited by Quinoline Derivatives

| Pathway/Target | Derivative Type | Reference |

| PI3K/Akt/mTOR | Quinoline-chalcone hybrid | nih.gov |

| EGFR | Quinoline-based compounds | nih.gov |

| BRAFV600E | Quinoline-based compounds | nih.gov |

| CDK5 | Quinolin-2(1H)-one derivatives | nih.gov |

Target Identification and Validation Through Biochemical Assays

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further drug development. For quinolin-2(1H)-one derivatives, various biochemical assays have been employed to identify and validate their targets.

In the context of anticancer activity, in vitro inhibitory activity assays have been used to identify potent inhibitors of specific kinases. For instance, quinolyl-thienyl chalcones have been screened for their ability to inhibit VEGFR-2 kinase, with some compounds showing significant inhibitory activity at nanomolar concentrations. nih.gov Similarly, 2-quinolone-benzimidazole hybrids have been identified as potent inhibitors of protein kinase B (α, β, and γ) and IkB kinase (α and β). nih.gov

For other therapeutic areas, biochemical assays have been instrumental in identifying novel inhibitors. For example, a series of quinolin-2(1H)-ones were rationally designed and found to be potent inhibitors of Phosphodiesterase 1 (PDE1), a potential target for inflammatory bowel disease. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effect on its biological activity, more potent and selective compounds can be designed.

Systematic Variation of Substituents and Their Impact on Activity

For quinoline derivatives, SAR studies have provided valuable insights. For instance, in a series of quinoline-imidazole hybrids with antimalarial activity, it was found that the presence of an electron-donating methoxy (B1213986) group at position-2 enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org Furthermore, the presence of a bromine atom at the C-6 position was identified as an essential moiety for improving activity. rsc.org

In the development of selective androgen receptor modulators based on the quinolin-2(1H)-one scaffold, systematic variations of substituents have led to the discovery of compounds with excellent anabolic activity in muscle with reduced effects on the prostate. nih.gov

Applications in Materials Science and Analytical Chemistry

Development as Fluorescent Probes and Chemosensors

The quinoline (B57606) scaffold is a well-regarded structural motif in the design of fluorescent materials due to its inherent photophysical properties and synthetic versatility. nih.gov Derivatives of quinoline are widely used to detect metal ions and other analytes. nih.gov The development of 4-Chloro-6-hydrazinylquinolin-2(1H)-one as a chemosensor leverages the quinolinone core as a fluorophore and the hydrazinyl group as a specific binding site for target analytes.

The design of fluorescent probes based on the quinolinone framework often employs a receptor-fluorophore model. In this model, the quinolinone unit serves as the signaling component (fluorophore), while an attached functional group acts as the recognition site (receptor). For this compound, the hydrazinyl (-NHNH₂) moiety is the primary receptor site.

Key design principles include:

Analyte Binding: The hydrazinyl group provides a versatile binding site for various analytes, particularly metal ions. It can also be readily condensed with aldehydes or ketones to form hydrazone derivatives, creating more complex and selective receptors. This modification allows for fine-tuning the sensor's affinity for specific ions like Fe³⁺, Zn²⁺, or Cu²⁺. nih.govrsc.org

Signaling Mechanism: The binding of an analyte to the hydrazinyl receptor typically induces a change in the fluorescence properties of the quinolinone fluorophore. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). researchgate.net In a CHEF-based sensor, the binding of a metal ion to the hydrazinyl group can restrict intramolecular rotations and vibrations, leading to a significant enhancement in fluorescence intensity. rsc.org

The photophysical properties of quinolinone derivatives are highly sensitive to their chemical environment, including solvent polarity and pH. nih.gov While specific data for this compound is not extensively documented, the characteristics of analogous quinoline-based probes provide insight into its expected behavior. These compounds typically exhibit absorption maxima in the UV-visible region and emit fluorescence in the visible spectrum.

The presence of the hydrazinyl group can lead to quenching of fluorescence in the free ligand state due to the PET mechanism. Upon coordination with a metal ion, this quenching effect is often suppressed, resulting in fluorescence enhancement. Furthermore, quinoline-based dyes can exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent, making them useful for probing local environments. nih.gov

Table 1: Representative Photophysical Properties of Related Quinoline-Based Fluorescent Probes

| Compound/Sensor | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Target Analyte |

|---|---|---|---|---|

| Quinoline-based probe for Cu²⁺ | ~360 | ~530 (Enhanced) | 0.02 -> 0.21 | Cu²⁺ |

| Quinoline-hydrazone sensor for Zn²⁺ | ~370 | ~480 | - | Zn²⁺ |

Note: Data is compiled from various studies on functionally similar quinoline derivatives and serves as a predictive model for the subject compound.

The selectivity of a chemosensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. The sensitivity is often defined by the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably measured.

For sensors derived from this compound, selectivity is primarily governed by the coordination preferences of the hydrazinyl or hydrazone binding pocket. By modifying the structure of the receptor, it is possible to achieve high selectivity for a particular metal ion. For instance, the geometry and nature of the donor atoms in the binding site can be tailored to match the size, charge, and coordination geometry of the target ion.

Studies on similar quinoline-hydrazone sensors have demonstrated high selectivity for ions like Zn²⁺ over other biologically relevant cations such as Na⁺, K⁺, Ca²⁺, and Mg²⁺. researchgate.netrsc.org The sensitivity of these sensors can reach into the nanomolar (nM) or even parts-per-billion (ppb) range, making them suitable for trace-level detection in environmental and biological samples. nih.govrsc.org

Table 2: Performance of Analogous Quinoline-Based Chemosensors

| Sensor Type | Target Analyte | Limit of Detection (LOD) | Key Feature |

|---|---|---|---|

| Quinoline-tagged organic probe | Zn²⁺ | 5 ppb | Chelation-Enhanced Fluorescence |

| Quinoline derivative | Fe³⁺ | 0.168 µM | Fluorescence Quenching |

Note: This table presents data from related quinoline sensors to illustrate the potential performance of probes based on this compound.

Ligand Design for Coordination Chemistry and Catalysis

The ability of quinoline derivatives to form stable complexes with a wide range of metal ions makes them valuable ligands in coordination chemistry and catalysis. mdpi.comresearchgate.net The this compound molecule contains multiple potential coordination sites, including the quinoline ring nitrogen and the two nitrogen atoms of the hydrazinyl group, allowing it to act as a bidentate or tridentate ligand.

Metal complexes of this ligand can be synthesized by reacting this compound (or its hydrazone derivatives) with various metal salts, such as acetates, sulfates, or chlorides of transition metals like copper, nickel, cobalt, and manganese. mdpi.commdpi.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with gentle heating.

The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H).

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

Research on Schiff base hydrazones derived from related chloro-quinoline hydrazines has shown the formation of both mononuclear and binuclear complexes with metals like Cu(II), Ni(II), and Co(II). mdpi.com In these complexes, the ligand coordinates to the metal centers through the azomethine nitrogen and the phenolic oxygen (if present), demonstrating the versatility of the quinoline-hydrazone scaffold. mdpi.com

Quinoline-based metal complexes are known to exhibit catalytic activity in various organic reactions. mdpi.comresearchgate.net Copper complexes, in particular, have been studied for their ability to mimic the function of copper-containing enzymes, such as catechol oxidase. mdpi.com This enzyme catalyzes the oxidation of catechols to their corresponding o-quinones, an important process in both biological systems and industrial applications. mdpi.com

Studies on copper complexes formed with various quinoline-derived ligands have shown that their catalytic efficiency in oxidizing catechol depends on both the chemical structure of the ligand and the nature of the counter-ion from the copper salt. mdpi.com For instance, complexes formed with copper(II) acetate (B1210297) often show higher catalytic activity compared to those with copper(II) sulfate (B86663) or chloride. mdpi.com The electronic and steric properties of the substituents on the quinoline ring influence the stability and reactivity of the resulting metal complex, thereby modulating its catalytic performance. The presence of the chloro and hydrazinyl groups on the this compound ligand would be expected to significantly influence the catalytic properties of its metal complexes.

Potential for Polymeric Materials and Functional Nanostructures

Incorporation into Polymer Backbones

The bifunctional nature of this compound, arising from the reactive amine protons of the hydrazinyl group and the potential for substitution of the chloro group, makes it a viable monomer for polycondensation reactions. In principle, this compound can be reacted with various co-monomers to introduce the quinolinone moiety into the main chain of a polymer.

One potential route is the reaction with diacyl chlorides. rsc.org The hydrazinyl group can react with the acyl chloride functionalities to form polyhydrazides, a class of polymers known for their thermal stability and mechanical properties. The resulting polymer would have the quinolinone unit as a recurring motif along its backbone. The general reaction scheme for such a polycondensation is depicted below:

Table 1: Potential Co-monomers for Polycondensation with this compound

| Co-monomer Type | Example | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Diacyl Chloride | Terephthaloyl chloride | Polyhydrazide | High thermal stability, good mechanical strength |

| Diisocyanate | Toluene diisocyanate | Polyurea | Elasticity, toughness |

The incorporation of the rigid and planar quinolinone structure into a polymer backbone is expected to significantly influence the properties of the resulting material. It could enhance thermal stability, improve mechanical strength, and introduce photophysical properties such as fluorescence, characteristic of many quinoline derivatives. tandfonline.com Furthermore, the presence of the chloro-substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or the attachment of other functional groups.

Self-Assembly Properties

The molecular structure of this compound contains all the necessary features for spontaneous organization into ordered supramolecular structures. This self-assembly is primarily driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.govjaptronline.com

The hydrazinyl group and the amide functionality within the quinolinone ring are excellent hydrogen bond donors and acceptors. mdpi.com These groups can form intermolecular hydrogen bonds, leading to the formation of one-dimensional chains or two-dimensional sheets. mdpi.com The planar aromatic quinolinone core facilitates π-π stacking interactions, which further stabilize the self-assembled structures.

Such self-assembly can lead to the formation of supramolecular gels in organic solvents. nih.govnih.govmdpi.commdpi.com The entanglement of the fibrillar networks formed by the self-assembling molecules can trap solvent molecules, resulting in a gel-like state. The properties of these gels, such as their thermal stability and mechanical strength, would be highly dependent on the strength and directionality of the intermolecular interactions. rsc.org

Table 2: Potential Self-Assembled Structures and Their Driving Forces

| Supramolecular Structure | Primary Driving Force(s) | Potential Applications |

|---|---|---|

| 1D Nanofibers/Nanorods | Hydrogen bonding, π-π stacking | Scaffolds for tissue engineering, templates for nanomaterial synthesis |

| 2D Nanosheets | Hydrogen bonding, π-π stacking | Components for electronic devices, separation membranes |

The ability of this compound to self-assemble into well-defined nanostructures makes it a promising building block for the bottom-up fabrication of functional nanomaterials.

Advanced Analytical Methodologies Incorporating the Compound

The distinct chemical functionalities of this compound also suggest its potential utility in the field of analytical chemistry, particularly in chromatography and electrochemical sensing.

Chromatographic Separation Enhancement

While not yet documented, the structural features of this compound make it an interesting candidate for the development of novel stationary phases for high-performance liquid chromatography (HPLC). The compound could be immobilized onto a solid support, such as silica (B1680970) gel, to create a new stationary phase with unique separation capabilities. researchgate.netsilicycle.com

The quinolinone core, with its potential for π-π stacking, dipole-dipole, and hydrogen bonding interactions, could provide chemoselectivity for the separation of aromatic and polar analytes. mdpi.com The hydrazinyl group can act as a hydrogen bond donor and acceptor, further enhancing interactions with polar analytes.

Moreover, the inherent chirality of many quinolinone derivatives suggests that this compound could be explored as a chiral selector for the separation of enantiomers. nih.govhplc.euresearchgate.netnih.gov After immobilization on a support, it could form a chiral stationary phase (CSP) capable of discriminating between the enantiomers of a racemic mixture.

Table 3: Potential Chromatographic Applications of this compound-Modified Stationary Phases

| Chromatographic Mode | Analyte Class | Principle of Separation |

|---|---|---|

| Normal Phase/HILIC | Polar compounds | Hydrogen bonding, dipole-dipole interactions |

| Reversed Phase | Aromatic compounds | π-π stacking, hydrophobic interactions |

| Chiral Chromatography | Enantiomers | Formation of transient diastereomeric complexes |

The development of stationary phases based on this compound could lead to new and improved methods for the separation of complex mixtures in pharmaceutical, environmental, and biomedical analysis. fujifilm.comchimicatechnoacta.ru

Electrochemical Sensing Applications

The electroactive nature of the hydrazinyl group suggests that this compound could be a valuable component in the fabrication of electrochemical sensors. researchgate.netnih.govresearchgate.net The hydrazine (B178648) moiety can be electrochemically oxidized, and this redox process can be exploited for the quantitative determination of the compound itself or for the detection of other species that interact with it.

A common approach is to modify the surface of an electrode, such as a glassy carbon or carbon paste electrode, with the compound. nih.govekb.egresearchgate.net This can be achieved through various methods, including drop-casting, electropolymerization, or covalent attachment. The resulting modified electrode can exhibit enhanced electrocatalytic activity towards the oxidation or reduction of target analytes.

Given the chelating ability of quinolinone derivatives, a sensor based on this compound could be designed for the detection of metal ions. researchgate.netmdpi.comnih.govnih.govmdpi.com The coordination of a metal ion with the quinolinone and hydrazinyl groups would likely perturb the electronic properties of the molecule, leading to a measurable change in its electrochemical response.

Table 4: Potential Electrochemical Sensing Applications

| Target Analyte | Sensing Principle | Electrode Modification |

|---|---|---|

| Hydrazine and its derivatives | Direct electrochemical oxidation of the hydrazinyl group | Modification of carbon paste or glassy carbon electrode |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Change in redox potential upon complexation | Immobilization on an electrode surface |

| Biomolecules | Catalytic oxidation/reduction of the analyte at the modified electrode | Covalent attachment to an electrode |

The development of electrochemical sensors based on this compound could offer a simple, sensitive, and cost-effective approach for the detection of a variety of analytes of environmental and biological importance. researchgate.netnih.gov

Future Research Directions and Translational Potential Pre Clinical & Methodological

Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. rsc.org Future research should focus on novel synthetic routes for 4-Chloro-6-hydrazinylquinolin-2(1H)-one and its derivatives that align with the principles of green chemistry. rsc.org Classical synthetic approaches often involve hazardous reagents and solvents, generating significant chemical waste. nih.govresearchgate.net Therefore, exploring alternative, sustainable methodologies is crucial.

Key areas of investigation include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions, thereby minimizing environmental impact. rasayanjournal.co.infrontiersin.org

Solvent-Free Reactions and Green Solvents: The use of techniques like ball milling can facilitate solvent-free reactions, offering an eco-friendly alternative to traditional methods. tandfonline.com Additionally, the exploration of green solvents such as water, ionic liquids, and deep eutectic solvents could drastically reduce the environmental footprint of the synthesis process. frontiersin.orgmdpi.com

Catalytic Methods: The development of novel catalysts, including nanocatalysts, can lead to more efficient and selective syntheses. nih.gov These catalysts can often be recovered and reused, further enhancing the sustainability of the process. frontiersin.org

One-Pot Synthesis: Designing multi-component reactions where several steps are performed in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. nih.gov

By focusing on these green chemistry approaches, future synthetic strategies for quinolinone derivatives can become more economically viable and environmentally responsible. nih.govacs.org

Expansion of Derivatization Strategies to Diverse Heterocyclic Systems

The hydrazinyl group in this compound is a key functional group that allows for a wide range of derivatization reactions, leading to the synthesis of various heterocyclic systems. ekb.egmdpi.com Future research should aim to expand these derivatization strategies to create a diverse library of novel compounds with potential biological activities.

Hydrazones, formed from the condensation of hydrazines with aldehydes or ketones, are valuable intermediates for synthesizing various heterocyclic compounds such as pyrazoles, pyridines, and thiazoles. ekb.egresearchgate.nettandfonline.com The Vilsmeier-Haack reaction, for instance, can be employed on quinoline (B57606) hydrazones to create formyl pyrazole (B372694) derivatives, which can then be used to construct more complex molecules like pyridine (B92270) dicarbonitriles. ekb.eg

Future derivatization strategies could explore:

Cyclocondensation Reactions: Reacting this compound with various diketones, ketoesters, and other bifunctional reagents to synthesize a wide array of fused and non-fused heterocyclic systems.

Click Chemistry: Utilizing the azide-alkyne cycloaddition reaction to link the quinolinone core to other molecular fragments, a powerful tool for generating novel compound libraries. mdpi.com

Multi-component Reactions: Developing novel multi-component reactions that utilize this compound as a key building block to generate complex molecular architectures in a single step.

The synthesis of quinoline-based hydrazones bearing other heterocyclic cores, such as 1,2,3-triazoles, has already shown promise in identifying biologically active scaffolds. nih.gov

Advanced Mechanistic Studies Using Omics Technologies (Proteomics, Metabolomics)

To fully understand the biological potential of derivatives synthesized from this compound, advanced mechanistic studies are essential. "Omics" technologies, such as proteomics and metabolomics, offer powerful tools to elucidate the mechanism of action of these compounds at a molecular level. frontlinegenomics.comyoutube.com

Proteomics: This technology can be used to identify the protein targets of quinolinone derivatives. frontlinegenomics.comnih.gov By employing techniques like affinity chromatography with immobilized quinoline compounds, researchers can isolate and identify binding proteins from cell lysates. nih.gov This approach can reveal novel therapeutic targets and provide insights into the molecular pathways modulated by these compounds. frontlinegenomics.comnih.gov

Metabolomics: This field involves the comprehensive analysis of metabolites in a biological system. Liquid chromatography-mass spectrometry (LC-MS) based metabolomics can be used to study the metabolic changes induced by quinolinone derivatives in cells or organisms. nih.gov Furthermore, quinoline-based derivatization agents can be developed to enhance the detection of certain metabolites, aiding in the investigation of metabolic pathways. nih.gov

These advanced mechanistic studies will be crucial for understanding the structure-activity relationships of novel quinolinone derivatives and for identifying promising candidates for further pre-clinical development.

Development of Advanced QSAR Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govorientjchem.org The development of advanced QSAR models for quinolinone derivatives can significantly accelerate the drug discovery process by enabling the predictive design of new, more potent compounds. mdpi.comnih.gov

Future research in this area should focus on:

3D-QSAR Approaches: Utilizing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust 3D-QSAR models. mdpi.comnih.gov These models can provide detailed insights into the steric, electrostatic, and hydrophobic interactions that are crucial for biological activity. nih.gov

Machine Learning and Deep Learning: Employing advanced machine learning algorithms to develop more accurate and predictive QSAR models. nih.gov These models can handle large and complex datasets, allowing for the identification of subtle structure-activity relationships.

Integration with Molecular Docking: Combining QSAR modeling with molecular docking studies to gain a deeper understanding of the binding modes of quinolinone derivatives with their biological targets. nih.govmdpi.com This integrated approach can guide the design of new compounds with improved binding affinities and selectivity.

By leveraging these advanced computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development pipeline.

Potential for New Applications in Nanoscience and Advanced Materials

The unique chemical properties of quinolinone derivatives suggest their potential for applications beyond medicine, particularly in the fields of nanoscience and advanced materials.

Nanoscience: Quinolinone derivatives can be incorporated into nanocarriers for targeted drug delivery. nih.govresearchgate.net The development of nanoparticles loaded with quinolinone-based compounds could enhance their solubility, bioavailability, and therapeutic efficacy. nih.gov